4-(1,3-benzodioxol-5-ylmethyl)-6-tert-butyl-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzoxazines, which are known for their stability and versatility in chemical reactions.
Preparation Methods
The synthesis of 4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction . The reaction conditions typically include the use of a palladium catalyst, a base such as cesium carbonate, and a suitable solvent. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the benzodioxole moiety.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions and strong bases or acids for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular pathways, leading to its potential anticancer effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar compounds include:
- 4-(2H-1,3-benzodioxol-5-yl)benzoic acid
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 4-(1,3-Benzodioxol-5-Yl)-5-(5-Ethyl-2,4-Dihydroxyphenyl)-2h-Pyrazole-3-Carboxylic Acid
Compared to these compounds, 4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is unique due to its benzoxazine structure, which imparts greater stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H21NO4 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-6-tert-butyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C20H21NO4/c1-20(2,3)14-5-7-16-15(9-14)21(19(22)11-23-16)10-13-4-6-17-18(8-13)25-12-24-17/h4-9H,10-12H2,1-3H3 |
InChI Key |
MTLOGRFJMDHJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCC(=O)N2CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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